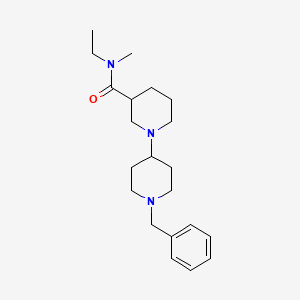![molecular formula C13H15N3O3 B6003434 1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide, commonly known as AP-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring amino acid proline and is structurally similar to glutamate, a neurotransmitter in the brain. AP-5 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes.
作用机制
AP-5 acts as a competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. This receptor is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the NMDA receptor, AP-5 can inhibit the effects of glutamate on these processes, allowing researchers to study the underlying mechanisms in more detail.
Biochemical and Physiological Effects:
AP-5 has been shown to have a variety of biochemical and physiological effects, including the inhibition of synaptic plasticity, the reduction of long-term potentiation (LTP), and the prevention of excitotoxicity. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury.
实验室实验的优点和局限性
One of the primary advantages of using AP-5 in lab experiments is its potency and specificity. AP-5 is a highly selective inhibitor of the NMDA receptor, which allows researchers to study the effects of this receptor in isolation. However, one limitation of using AP-5 is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research involving AP-5. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is the development of more selective NMDA receptor inhibitors that can be used to study the receptor in even greater detail. Additionally, AP-5 could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.
合成方法
AP-5 can be synthesized using a variety of methods, but one common approach involves the reaction of proline with acetic anhydride to form N-acetylproline. This compound is then reacted with 3-nitrobenzoyl chloride to form N-acetyl-3-nitroproline, which is subsequently reduced with sodium dithionite to yield AP-5.
科学研究应用
AP-5 has been used extensively in scientific research to study the mechanisms of various biological processes. One of its primary applications is in the study of synaptic plasticity, which is the ability of synapses to change in strength in response to activity. AP-5 is a potent inhibitor of the NMDA receptor, which is a key player in synaptic plasticity. By blocking this receptor, researchers can study the effects of synaptic plasticity on various physiological processes.
属性
IUPAC Name |
1-(3-acetamidophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)15-10-3-2-4-11(6-10)16-7-9(13(14)19)5-12(16)18/h2-4,6,9H,5,7H2,1H3,(H2,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYANAREOXKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(CC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
methanone](/img/structure/B6003390.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)